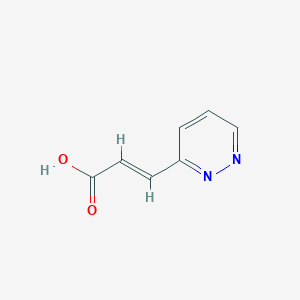

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid

Description

Properties

CAS No. |

123530-64-3 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13474 |

Synonyms |

3-(Pyridazin-3-yl)acrylic acid |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyridazine Intermediates

3-Bromopyridazine undergoes nucleophilic substitution with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under Suzuki–Miyaura coupling conditions. Subsequent saponification of the ester group with NaOH yields the target acid:

Advantages:

Limitations:

Cyclization of Hydrazine Derivatives

Pyridazine rings can be constructed de novo from γ-keto-α,β-unsaturated acids through cyclocondensation with hydrazines.

Synthesis of γ-Keto-α,β-Unsaturated Acids

4-Oxo-4-(pyridazin-3-yl)but-2-enoic acid is prepared via Michael addition of hydrazine to an α,β-unsaturated ketone. For instance, reacting acetylpyridine with hydrazine hydrate forms a hydrazone intermediate, which undergoes cyclization under acidic conditions:

Reaction Conditions:

Cyclization to Pyridazine

Heating the γ-keto acid with hydrazine hydrate at 100°C induces cyclization, forming the pyridazine ring. This method is less favored due to multi-step inefficiencies and yields ≤50%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Knoevenagel | 65–85 | ≥95 | High | Excellent |

| Nucleophilic Coupling | 50–60 | 90 | Moderate | Good |

| Cyclization | 40–50 | 85 | Low | Poor |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinyl carboxylic acids.

Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.

Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridazinyl carboxylic acids.

Reduction: Saturated carboxylic acids.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituents such as halogens (Br in ) or methoxy groups (FR in ) alter electronic properties and bioactivity.

Physicochemical Properties

Acidity and Solubility

- Acidity : The pyridazine ring’s electron-withdrawing nature lowers the pKa of the carboxylic acid group compared to phenyl analogs. For example, cinnamic acid (pKa ~4.4) is less acidic than the pyridazine derivative (predicted pKa ~3.8–4.0) .

- Solubility : Pyridazine’s nitrogen atoms enhance water solubility via hydrogen bonding, contrasting with hydrophobic phenyl groups in cinnamic acid derivatives .

Molecular Weight and Stability

- Molecular Weight : The pyridazine derivative (C8H6N2O2; MW 166.15 g/mol) is lighter than brominated analogs (e.g., 217.02 g/mol for ) but heavier than cinnamic acid (148.16 g/mol) .

- Thermal Stability : α,β-unsaturated acids with electron-deficient rings (e.g., pyridazine) may exhibit lower thermal stability due to increased reactivity of the double bond .

Antioxidant and Anti-Inflammatory Potential

- Sinapic acid analogs (e.g., FR, PC) show strong antioxidant activity due to phenolic -OH groups . The pyridazine derivative’s bioactivity is less documented but may involve interactions with enzymes like cyclooxygenase (COX) via hydrogen bonding .

- Brominated derivatives (e.g., ) are explored for anticancer applications, leveraging halogen bonding for target specificity .

Enzyme Inhibition

- Pyridazine-based compounds are known inhibitors of phosphodiesterases (PDEs) and kinases.

Q & A

Basic: What are the optimal synthetic routes for (2E)-3-(Pyridazin-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between pyridazine-3-carbaldehyde and malonic acid under acidic or basic catalysis. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate for improved regioselectivity .

- Solvent optimization : Ethanol or toluene at reflux (~80–110°C) enhances reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the (E)-configuration (δ ~6.5–7.5 ppm for the α,β-unsaturated proton) and pyridazine ring protons .

- X-ray crystallography : Employ SHELX-97 for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks . For accurate bond-length analysis, collect data at low temperature (100 K) to minimize thermal motion .

- IR spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and conjugated C=O (~1680 cm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK-293 or HepG2) and control compounds (e.g., cinnamic acid derivatives) to isolate structure-activity relationships .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to validate interactions with target enzymes (e.g., COX-2 or kinases) and correlate with experimental IC values .

Advanced: What computational strategies predict the compound’s supramolecular interactions in crystal packing?

Methodological Answer:

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., ) to classify dimeric or chain motifs formed by carboxylic acid groups .

- DFT calculations : Use Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces, identifying regions prone to π–π stacking with pyridazine rings .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O vs. O–H···N) using CrystalExplorer to explain packing efficiency .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol) .

- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How do substituent modifications on the pyridazine ring affect the compound’s physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., –NO): Increase acidity (lower pK) of the carboxylic acid via resonance stabilization .

- Hydrophobic substituents (e.g., –CH): Enhance logP values, improving membrane permeability in cellular assays .

- Crystallinity : Bulky groups (e.g., –Br) disrupt hydrogen-bonding networks, reducing melting points and altering solubility .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.